5-Iodopyrimidin-4-amine
Overview
Description
5-Iodopyrimidin-4-amine is a chemical compound with the molecular formula C4H4IN3. It has a molecular weight of 221 . It is a solid substance .
Synthesis Analysis
The synthesis of 5-Iodopyrimidin-4-amine and its derivatives has been reported in various studies . For instance, one method involves the condensation of fluorinated carboxylic acids and pyridinediamines . Another method involves the reaction of N-(5-acetyl-6-methylsulfanyl-2-phenylpyrimidin-4-yl)propanamide with NH4OAc .Molecular Structure Analysis
The molecular structure of 5-Iodopyrimidin-4-amine can be represented by the InChI code 1S/C4H4IN3/c5-3-1-7-2-8-4(3)6/h1-2H, (H2,6,7,8) . This indicates that the compound contains an iodine atom at the 5th position and an amine group at the 4th position of the pyrimidine ring .Physical And Chemical Properties Analysis
5-Iodopyrimidin-4-amine is a solid substance . It should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Synthesis and Labeling
5-Iodopyrimidin-4-amine has been utilized in the synthesis of labeled compounds. Latli et al. (2008) prepared 5-Amino-4-iodopyrimidine labeled with carbon-14, carbon-13, and nitrogen-15, highlighting its utility as an intermediate for bond formations in various chemical processes (Latli, Jones, Krishnamurthy, & Senanayake, 2008).
Chemical Synthesis and Drug Development
The compound plays a significant role in chemical synthesis and drug development. For instance, Larock et al. (2005) developed a method using palladium-catalyzed coupling for the preparation of C-5 aminoalkyl-substituted nucleosides, involving 5-iodopyrimidine nucleosides (Larock, Wang, Dong, & Yao, 2005). Similarly, Vidal et al. (2007) discovered a series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, including a compound derived from 5-iodopyrimidin-4-amine, as potent and selective A2B adenosine receptor antagonists (Vidal, Nueda, Esteve, Doménech, Benito, Reinoso, Pont, Calbet, López, Cadavid, Loza, Cárdenas, Godessart, Beleta, Warrellow, & Ryder, 2007).
Insights into Molecular Interaction and Structure
He et al. (2020) provided insights into the molecular interaction of a compound similar to 5-Iodopyrimidin-4-amine, revealing its role in forming intermolecular hydrogen and halogen bonds, which is crucial for understanding biological activities and drug optimization (He, He, Cai, Zhao, & Hong-Xing, 2020).
Pharmaceutical Research
In pharmaceutical research, 5-Iodopyrimidin-4-amine derivatives have been explored for their potential in developing new drug candidates. For example, Dounay et al. (2009) synthesized aminopyrimidine derivatives as 5-HT1A agonists, indicating its relevance in the field of neuropharmacology (Dounay, Barta, Bikker, Borosky, Campbell, Crawford, Denny, Evans, Gray, Lee, Lenoir, & Xu, 2009).
Safety And Hazards
The safety information for 5-Iodopyrimidin-4-amine indicates that it has several hazard statements including H302, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
5-iodopyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBFTDHEWCRQPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20532792 | |
Record name | 5-Iodopyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20532792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodopyrimidin-4-amine | |
CAS RN |
91416-96-5 | |
Record name | 5-Iodopyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20532792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodopyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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